4-Fluoro-6-nitroindoline hydrochloride
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Overview
Description
4-Fluoro-6-nitroindoline hydrochloride is a chemical compound with the molecular formula C8H8ClFN2O2. It is a derivative of indoline, a bicyclic heterocycle that contains a benzene ring fused to a pyrrole ring. The compound is characterized by the presence of a fluorine atom at the 4th position and a nitro group at the 6th position on the indoline ring, with the hydrochloride salt form enhancing its solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-6-nitroindoline hydrochloride typically involves a multi-step process:
Nitration: The starting material, 4-fluoroindoline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6th position.
Hydrochloride Formation: The resulting 4-fluoro-6-nitroindoline is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-6-nitroindoline hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 4-Fluoro-6-aminoindoline hydrochloride.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-6-nitroindoline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-6-nitroindoline hydrochloride is primarily related to its ability to interact with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorine atom can enhance the compound’s binding affinity to specific molecular targets, thereby modulating its activity .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroindoline: Lacks the nitro group, making it less reactive in certain biological contexts.
6-Nitroindoline: Lacks the fluorine atom, which may affect its binding affinity and biological activity.
4-Chloro-6-nitroindoline: Similar structure but with a chlorine atom instead of fluorine, which can alter its chemical and biological properties.
Uniqueness
4-Fluoro-6-nitroindoline hydrochloride is unique due to the presence of both the fluorine and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H8ClFN2O2 |
---|---|
Molecular Weight |
218.61 g/mol |
IUPAC Name |
4-fluoro-6-nitro-2,3-dihydro-1H-indole;hydrochloride |
InChI |
InChI=1S/C8H7FN2O2.ClH/c9-7-3-5(11(12)13)4-8-6(7)1-2-10-8;/h3-4,10H,1-2H2;1H |
InChI Key |
DYMLJNCTRKLJCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C(=CC(=C2)[N+](=O)[O-])F.Cl |
Origin of Product |
United States |
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